Cas no 99472-03-4 (6-Quinolinecarboxylic acid, 2-methoxy-)

6-Quinolinecarboxylic acid, 2-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 6-Quinolinecarboxylic acid, 2-methoxy-
- 2-Methoxyquinoline-6-carboxylic acid
- 6-Quinolinecarboxylicacid,2-methoxy-
- QIVQFJMYODEUNM-UHFFFAOYSA-N
- AKOS024130997
- 2-methoxyquinoline-6-carboxylic acid
- SCHEMBL7266145
- ZDA47203
- 882-812-2
- 2-Methoxy-6-quinolinecarboxylic acid
- DB-423516
- 99472-03-4
- EN300-6504359
-
- MDL: MFCD18837676
- Inchi: InChI=1S/C11H9NO3/c1-15-10-5-3-7-6-8(11(13)14)2-4-9(7)12-10/h2-6H,1H3,(H,13,14)
- InChI Key: QIVQFJMYODEUNM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 203.058243149g/mol
- Monoisotopic Mass: 203.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 59.4Ų
6-Quinolinecarboxylic acid, 2-methoxy- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6504359-0.25g |
2-methoxyquinoline-6-carboxylic acid |
99472-03-4 | 95% | 0.25g |
$538.0 | 2023-05-23 | |
Enamine | EN300-6504359-2.5g |
2-methoxyquinoline-6-carboxylic acid |
99472-03-4 | 95% | 2.5g |
$2127.0 | 2023-05-23 | |
Ambeed | A208981-1g |
2-Methoxyquinoline-6-carboxylic acid |
99472-03-4 | 95+% | 1g |
$785.0 | 2023-08-31 | |
Alichem | A189008964-25g |
2-Methoxyquinoline-6-carboxylic acid |
99472-03-4 | 95% | 25g |
$4877.60 | 2023-08-31 | |
Enamine | EN300-6504359-5.0g |
2-methoxyquinoline-6-carboxylic acid |
99472-03-4 | 95% | 5g |
$3147.0 | 2023-05-23 | |
eNovation Chemicals LLC | D624496-500mg |
6-Quinolinecarboxylic acid, 2-methoxy- |
99472-03-4 | 95% | 500mg |
$695 | 2025-02-19 | |
Enamine | EN300-6504359-0.1g |
2-methoxyquinoline-6-carboxylic acid |
99472-03-4 | 95% | 0.1g |
$376.0 | 2023-05-23 | |
Alichem | A189008964-10g |
2-Methoxyquinoline-6-carboxylic acid |
99472-03-4 | 95% | 10g |
$2626.40 | 2023-08-31 | |
Aaron | AR01LQ1Y-250mg |
6-Quinolinecarboxylicacid,2-methoxy- |
99472-03-4 | 95% | 250mg |
$765.00 | 2025-02-14 | |
Aaron | AR01LQ1Y-50mg |
6-Quinolinecarboxylicacid,2-methoxy- |
99472-03-4 | 95% | 50mg |
$372.00 | 2025-02-14 |
6-Quinolinecarboxylic acid, 2-methoxy- Related Literature
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
Additional information on 6-Quinolinecarboxylic acid, 2-methoxy-
6-Quinolinecarboxylic Acid, 2-Methoxy: A Comprehensive Overview
6-Quinolinecarboxylic acid, 2-methoxy, also known by its CAS number 99472-03-4, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom in the ring. The presence of the methoxy group at position 2 and the carboxylic acid group at position 6 introduces unique electronic and structural properties to this molecule. These properties make it a valuable compound for research and development in areas such as drug design, material synthesis, and environmental chemistry.
The structure of 6-Quinolinecarboxylic acid, 2-methoxy consists of a quinoline ring with substituents at positions 2 and 6. The methoxy group (-OCH3) at position 2 is an electron-donating group, which can influence the electronic characteristics of the ring. On the other hand, the carboxylic acid group (-COOH) at position 6 is an electron-withdrawing group. This combination creates a balance between electron-donating and electron-withdrawing effects, which can be exploited in various chemical reactions and applications.
Recent studies have highlighted the potential of 6-Quinolinecarboxylic acid, 2-methoxy in drug design. The quinoline core is known for its ability to interact with various biological targets, such as enzymes and receptors. The presence of the methoxy group enhances the lipophilicity of the molecule, which is an important property for drug candidates as it affects absorption and bioavailability. Additionally, the carboxylic acid group can be modified to create derivatives with improved pharmacokinetic profiles.
In materials science, 6-Quinolinecarboxylic acid, 2-methoxy has been explored for its potential in creating functional materials. The compound's ability to form coordination complexes with metal ions has been studied extensively. These complexes can exhibit interesting magnetic and electronic properties, making them suitable for applications in spintronics and sensing technologies.
The synthesis of 6-Quinolinecarboxylic acid, 2-methoxy involves several steps, including Friedlander synthesis or other quinoline-forming reactions. The introduction of substituents at specific positions requires careful control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to synthesize this compound more efficiently while maintaining high quality standards.
In terms of environmental applications, 6-Quinolinecarboxylic acid, 2-methoxy has shown promise as a component in remediation technologies. Its ability to bind with heavy metal ions makes it a potential candidate for water treatment applications. Researchers have explored its use in creating adsorbents that can efficiently remove contaminants from industrial wastewater.
The study of CAS No:99472-03-4 has also led to insights into its photochemical properties. Under UV light irradiation, the compound exhibits fluorescence characteristics that can be utilized in sensing applications. This property has been leveraged in developing sensors for detecting specific analytes in complex matrices.
In conclusion, 6-Quinolinecarboxylic acid, 2-methoxy, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications span from drug development to materials science and environmental technology. As researchers uncover new aspects of this compound's behavior and interactions, it is likely that new uses will emerge, further solidifying its importance in modern chemistry.
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